molecular formula C13H14ClN3O B1452093 4-Chloro-N-isobutylquinazoline-7-carboxamide CAS No. 1092460-43-9

4-Chloro-N-isobutylquinazoline-7-carboxamide

Cat. No. B1452093
M. Wt: 263.72 g/mol
InChI Key: RDSAAJUNFLUVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-isobutylquinazoline-7-carboxamide is a chemical compound with the molecular formula C13H14ClN3O and a molecular weight of 263.72 g/mol . It is intended for research use only.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-N-isobutylquinazoline-7-carboxamide are not fully detailed in the search results. It is known that its molecular weight is 263.72 g/mol , but other properties such as its boiling point, melting point, solubility, and stability are not specified.

Scientific Research Applications

Synthesis and Pharmacological Potential

4-Chloro-N-isobutylquinazoline-7-carboxamide derivatives, such as those from the 7-chloroquinoline-1,2,3-triazoyl carboxamides family, have been synthesized through organocatalytic processes. These compounds have demonstrated promising pharmacological properties, including anticonvulsant, antinociceptive, and anti-inflammatory activities. The synthesis approach yields these compounds in good to excellent yields, highlighting the chemical versatility and potential therapeutic applications of this class of compounds (Wilhelm et al., 2014).

Anticancer Properties

Research into 7-chloroquinoline-1,2,3-triazoyl carboxamides has also uncovered significant anticancer potential. These compounds have been shown to induce cell cycle arrest and apoptosis in human bladder carcinoma cells, offering a new avenue for cancer treatment. The cytotoxic activities against cancer cells and the mechanisms of action, including apoptosis induction and cell cycle arrest, have been thoroughly investigated, revealing the compounds' potential as promising candidates for cancer therapy (Sonego et al., 2019).

Antitubercular and Antibacterial Activities

A novel series of quinazolinone analogs substituted with benzothiophene has been synthesized and evaluated for their antitubercular and antibacterial activities. These compounds, derived from 3-amino-2-arylquinazolin-4(3H)-one, have shown good activity against Mycobacterium tuberculosis and various bacterial strains, suggesting their potential as new agents in combating tuberculosis and bacterial infections (Rao & Subramaniam, 2015).

Vasorelaxant Activities

Further research into 4-hydroxyquinazoline-4-carboxamides has revealed their vasorelaxant properties, which could be higher than those of known vasorelaxants like Doxazosin. This discovery opens up potential applications in treating cardiovascular diseases, particularly those requiring vasorelaxation as part of the therapeutic strategy (Aziz et al., 2019).

Safety And Hazards

The safety and hazards associated with 4-Chloro-N-isobutylquinazoline-7-carboxamide are not provided in the search results. As with any chemical, it should be handled with care, and appropriate safety measures should be taken during its use .

properties

IUPAC Name

4-chloro-N-(2-methylpropyl)quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-8(2)6-15-13(18)9-3-4-10-11(5-9)16-7-17-12(10)14/h3-5,7-8H,6H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSAAJUNFLUVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-isobutylquinazoline-7-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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